molecular formula C10H20N2O4 B1617399 1,4-Diazabicyclo[2.2.2]octane, diacetate CAS No. 51390-22-8

1,4-Diazabicyclo[2.2.2]octane, diacetate

Cat. No.: B1617399
CAS No.: 51390-22-8
M. Wt: 232.28 g/mol
InChI Key: RKUAEGPJBZAVCE-UHFFFAOYSA-N
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Description

Significance of Bridged Amines and Ionic Liquids in Modern Organic Chemistry

Bridged bicyclic amines are a class of organic compounds characterized by a three-dimensional structure that imparts significant rigidity. This structural feature is of great interest in fields like drug discovery, as a high sp³ content is often correlated with clinical success for pharmaceutical agents. acs.orgnsf.gov The incorporation of rigid bridged bicyclic amine scaffolds can favorably alter the physicochemical properties of bioactive molecules, potentially reducing in vivo metabolism and providing unique vectors for substituent placement. acs.orgnsf.gov Despite their value, the synthesis of diverse bridged amines can be challenging, making the development of new synthetic methodologies a key research area. acs.orgnsf.gov

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. organic-chemistry.orgacs.org They are considered a cornerstone of green chemistry, offering an alternative to conventional volatile organic solvents. researchgate.netjchemlett.com A key feature of ILs is their "designer" nature; their physical and chemical properties, such as viscosity, solubility, and polarity, can be finely tuned by modifying the structure of the cation and anion. organic-chemistry.orgresearchgate.net This tunability allows for the creation of ILs for specific synthetic applications, including as catalysts or reaction media. organic-chemistry.orgmdpi.com Their negligible vapor pressure reduces air pollution and exposure risks, and their unique interactions can enhance reaction rates and selectivity. organic-chemistry.orgresearchgate.net

Overview of 1,4-Diazabicyclo[2.2.2]octane, Diacetate as a Functional Brønsted Acidic Ionic Liquid Catalyst

This compound ([DABCO][diAc]) is a dicationic Brønsted acidic ionic liquid synthesized from the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) and acetic acid. researchgate.netsemanticscholar.org It is recognized as an inexpensive, non-toxic, and effective catalyst for a variety of organic transformations. researchgate.netchemrevlett.com Its character as a bis-ionic liquid provides a unique chemical environment for reactions. semanticscholar.orgresearchgate.netnih.gov

Research has demonstrated its efficacy in promoting multicomponent reactions, which are highly efficient processes in modern organic synthesis. semanticscholar.org DABCO-diacetate has been successfully employed as both a catalyst and a reaction medium under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net Key advantages of using this catalyst include high product yields, significantly reduced reaction times, simple work-up procedures, and environmental friendliness. researchgate.netresearchgate.net Furthermore, a crucial aspect of its utility is its reusability; the catalyst can be recovered and reused for multiple reaction cycles without a notable decrease in its catalytic activity. semanticscholar.orgchemrevlett.comresearchgate.net

Evolution of Research Perspectives on 1,4-Diazabicyclo[2.2.2]octane-Based Catalysts

The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), has long been established as a valuable nucleophile and base in organic synthesis. dbuniversity.ac.inresearchgate.net It has been widely used as a catalyst in numerous reactions, including the Baylis-Hillman reaction, coupling reactions, and cycloadditions. dbuniversity.ac.ineurekaselect.com

The progression of research has led to the development of more sophisticated catalytic systems derived from DABCO. Scientists have focused on creating "task-specific ionic liquids" by functionalizing the DABCO scaffold. researchgate.net The cage-like structure of DABCO makes it particularly suitable for quaternization, leading to the synthesis of a variety of DABCO-based ionic liquids. researchgate.net These second-generation catalysts, such as DABCO-diacetate, often exhibit enhanced reactivity, selectivity, and stability. researchgate.net The evolution from using DABCO as a simple base to designing functionalized, reusable ionic liquids like the diacetate salt reflects a broader trend in catalysis towards developing sustainable and efficient chemical processes. jchemlett.comresearchgate.net Recent research has even explored the design of cationic DABCO-based structures for photoinduced hydrogen-atom transfer catalysis, further expanding the catalytic scope of this versatile scaffold. acs.org

Detailed Research Findings

This compound has proven to be a versatile catalyst in a range of organic syntheses, particularly in the formation of heterocyclic compounds. Its application often involves one-pot, multicomponent reactions under mild and environmentally friendly conditions.

Catalytic Applications in Heterocycle Synthesis

DABCO-diacetate has been effectively used to catalyze the synthesis of various biologically significant heterocycles. For instance, it facilitates the condensation reaction between aldehydes and 1,2-diaminobenzene to produce benzo[d]imidazole derivatives in high yields under solvent-free conditions. researchgate.net Similarly, it catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil (B1666583) or benzoin, and ammonium (B1175870) acetate (B1210297) at room temperature. chemrevlett.comchemrevlett.com

The catalyst is also efficient in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, starting from various benzaldehydes, urea (B33335) or thiourea, and ethyl acetoacetate. researchgate.net Another notable application is in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes through the reaction of β-naphthol with various aromatic aldehydes. semanticscholar.orgnih.gov In this reaction, DABCO-diacetate serves as a reusable medium under solvent-free conditions, providing high yields in short reaction times. semanticscholar.orgnih.gov Additionally, its utility extends to the synthesis of benzodiazepines via a multicomponent reaction of o-phenylenediamine (B120857), aldehydes, and dimedone, often enhanced by ultrasound irradiation. semanticscholar.org

The table below summarizes some of the key catalytic applications of DABCO-diacetate found in the literature.

Physical and Spectroscopic Data

The characterization of this compound has been reported using various spectroscopic methods. It is typically described as a yellow oil or colorless hygroscopic crystals. semanticscholar.orgchemrevlett.comguidechem.com

The following table outlines key physical and spectroscopic data for the compound.

Properties

CAS No.

51390-22-8

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

acetic acid;1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2.2C2H4O2/c1-2-8-5-3-7(1)4-6-8;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4)

InChI Key

RKUAEGPJBZAVCE-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1CN2CCN1CC2

Canonical SMILES

CC(=O)O.CC(=O)O.C1CN2CCN1CC2

Other CAS No.

51390-22-8

Related CAS

280-57-9 (Parent)

Origin of Product

United States

Synthetic Methodologies for 1,4 Diazabicyclo 2.2.2 Octanium Diacetate and Analogous Ionic Liquids

Development and Optimization of Synthetic Protocols

The foundational approach to synthesizing 1,4-diazabicyclo[2.2.2]octanium diacetate involves the straightforward acid-base neutralization reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and acetic acid. Typically, a stoichiometric ratio of one mole of DABCO to two moles of acetic acid is employed to ensure the formation of the diacetate salt. semanticscholar.orgsemanticscholar.org This reaction produces the desired bis-ionic liquid, which is often obtained as a yellow oil. semanticscholar.orgsemanticscholar.org

Green Chemistry Approaches in the Preparation of 1,4-Diazabicyclo[2.2.2]octanium Diacetate

In line with the principles of green chemistry, significant efforts have been directed towards developing cleaner and more sustainable methods for the synthesis of 1,4-diazabicyclo[2.2.2]octanium diacetate. These approaches aim to minimize the use of hazardous solvents, reduce energy consumption, and simplify purification processes.

Ultrasound irradiation has emerged as a powerful tool for the green synthesis of 1,4-diazabicyclo[2.2.2]octanium diacetate. chemrevlett.com This method offers a cleaner and higher-yielding alternative to conventional techniques. chemrevlett.com The application of ultrasonic waves provides the necessary energy to drive the reaction, often at ambient temperature, which significantly reduces the energy footprint of the synthesis. semanticscholar.orgresearchgate.netnih.gov The use of ultrasound not only accelerates the reaction but also promotes a more efficient and complete conversion, leading to a purer product and simplifying the work-up procedure. semanticscholar.orgresearchgate.netnih.gov

A typical ultrasound-assisted synthesis involves placing a mixture of the reactants in a Pyrex open vessel and irradiating it in a water bath using an ultrasound apparatus. semanticscholar.org This technique has been successfully employed for the synthesis of the diacetate, which is then used as a catalyst in various organic reactions, demonstrating the viability of this green approach. semanticscholar.orgresearchgate.netnih.gov

Microwave-assisted synthesis represents another significant advancement in the green preparation of 1,4-diazabicyclo[2.2.2]octanium diacetate. semanticscholar.orgsemanticscholar.orgresearchgate.net This method drastically reduces reaction times from hours to mere minutes. semanticscholar.org In a typical procedure, a mixture of 1,4-diazabicyclo[2.2.2]octane (10 mmol) and acetic acid (20 mmol) is subjected to microwave irradiation at 180 W and 100°C for a short duration, often in repeated cycles. semanticscholar.orgsemanticscholar.orgresearchgate.net

The reaction proceeds rapidly to completion, and the desired ionic liquid is obtained after a simple work-up involving washing with a solvent like diethyl ether to remove any unreacted starting materials. semanticscholar.orgsemanticscholar.orgresearchgate.net The product is then isolated by evaporating the solvent under vacuum. semanticscholar.orgsemanticscholar.org This protocol is advantageous due to its speed, efficiency, and reduced energy consumption compared to conventional heating methods. semanticscholar.org

Reactant 1Amount (mmol)Reactant 2Amount (mmol)Microwave Power (W)Temperature (°C)DurationReference
1,4-diazabicyclo[2.2.2]octane10Acetic Acid201801002 min (3 cycles) semanticscholar.org, semanticscholar.org, researchgate.net

The synthesis of 1,4-diazabicyclo[2.2.2]octanium diacetate can be effectively carried out under solvent-free conditions, which is a cornerstone of green chemistry. semanticscholar.orgnih.gov The microwave-assisted method, as described above, is inherently a solvent-free process, as the neat reactants are irradiated directly. semanticscholar.orgsemanticscholar.orgresearchgate.net This eliminates the need for potentially harmful organic solvents, thereby reducing waste and environmental impact. semanticscholar.org

Recoverability and Reusability Aspects of the Catalyst Synthesis

A significant advantage of 1,4-diazabicyclo[2.2.2]octanium diacetate is its recoverability and reusability, which makes it a cost-effective and sustainable catalyst. semanticscholar.orgchemrevlett.comresearchgate.netnih.gov After its use in a reaction, the ionic liquid can be easily separated from the product mixture. semanticscholar.org

One common method for recovery involves dissolving the reaction mixture in water, in which the ionic liquid is soluble, and then separating the product by filtration. semanticscholar.orgchemrevlett.com The aqueous solution containing the catalyst can then be subjected to distillation under vacuum to remove the water, allowing for the recovery of the ionic liquid. semanticscholar.orgchemrevlett.com In other cases, the product can be extracted with an organic solvent, leaving the ionic liquid behind to be reused. semanticscholar.org

Studies have demonstrated that 1,4-diazabicyclo[2.2.2]octanium diacetate can be recycled and reused for multiple reaction cycles without a significant loss of its catalytic activity. chemrevlett.comnih.gov For instance, it has been shown to be reusable for up to five cycles with almost consistent activity. chemrevlett.com In some applications, it has been reused for as many as eight runs without a notable decrease in performance. researchgate.net This high degree of reusability underscores the economic and environmental benefits of using this ionic liquid as a catalyst. rsc.orgrsc.orgrsc.orgfigshare.com

CatalystNumber of Reuse CyclesImpact on ActivityReference
1,4-Diazabicyclo[2.2.2]octanium diacetate5Almost consistent activity chemrevlett.com
1,4-Diazabicyclo[2.2.2]octanium diacetate3No loss of efficiency semanticscholar.org
DABCO-based chiral ionic liquids6Slight drop in ee and conversion nih.gov
1,4-Diazabicyclo[2.2.2]octanium diacetate8No notable loss of activity researchgate.net

Catalytic Mechanisms and Reactivity Profiles of 1,4 Diazabicyclo 2.2.2 Octane, Diacetate

Investigation of Bifunctional Catalysis: Synergistic Acid-Base Properties

The structure of 1,4-diazabicyclo[2.2.2]octane, diacetate inherently contains both acidic and basic components, allowing it to function as a bifunctional catalyst. The dication, [H₂DABCO]²⁺, serves as the Brønsted acid, while the two acetate (B1210297) anions (OAc⁻) act as Brønsted bases. This combination enables a synergistic catalytic cycle where both parts of the ionic liquid participate actively in the reaction mechanism.

Studies on similar ionic liquids have shown that the nature of the anion significantly influences catalytic activity. For instance, in Knoevenagel condensations catalyzed by DABCO-based ionic liquids, the version containing the acetate anion demonstrated markedly higher catalytic efficiency compared to those with non-basic anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). researchgate.net This highlights the active role of the basic acetate anion in the catalytic process. researchgate.net The bifunctional nature of dicationic ionic liquids, in general, has been credited with providing higher catalytic activity than their monocationic counterparts. nih.gov

A plausible synergistic mechanism involves the acidic cation activating a substrate, such as the carbonyl group of an aldehyde, through protonation or hydrogen bonding, which increases its electrophilicity. Simultaneously, the basic acetate anion deprotonates a pro-nucleophile, enhancing its nucleophilicity and facilitating its attack on the activated electrophile. This dual activation model is supported by computational studies on other acetate-based ionic liquids, which show that hydrogen bonds from both the cation and the anion can synergistically catalyze reactions. rsc.org

Analysis of Nucleophilic Activation Mechanisms in Organic Transformations

While the parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a potent nucleophilic catalyst, its dually protonated form in the diacetate salt renders the nitrogen atoms non-nucleophilic. researchgate.netresearchgate.net Therefore, nucleophilic activation facilitated by this compound relies on the activity of its acetate counterion.

The acetate anion can participate in reactions in two primary ways. First, it can act as a direct nucleophile. The role of anions in ionic liquids has been shown to be critical in influencing the rates of nucleophilic substitution reactions. nih.gov Second, and more commonly, the acetate anion functions as a base to deprotonate a substrate, thereby generating a more potent nucleophile in situ. This is a common mechanism in reactions like the Knoevenagel condensation or Michael additions, where the catalyst generates an active methylene (B1212753) carbanion or another nucleophilic species. researchgate.net

The concept of the anion playing a key role is well-established in ionic liquid catalysis. For example, in imidazolium (B1220033) acetate ionic liquids, the acetate anion is responsible for deprotonating the imidazolium cation to form an N-heterocyclic carbene (NHC), a powerful nucleophile. frontiersin.org Although the [H₂DABCO]²⁺ cation does not form a carbene, this parallel illustrates the accepted reactivity of the acetate anion within an ionic liquid framework. Thus, the nucleophilic activation mechanism of this compound is mediated by its basic acetate component, which activates other species in the reaction mixture.

Computational and Experimental Approaches to Transition State Analysis in Catalyzed Reactions

Understanding the precise mechanism of reactions catalyzed by this compound requires a combination of computational and experimental techniques to analyze reaction pathways and transition states.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for mapping out the energetic landscape of a reaction. Such studies can elucidate multi-step reaction mechanisms, identify intermediates and transition states, and calculate activation energy barriers. For example, DFT studies on DABCO-catalyzed reactions have detailed complex pathways involving steps like deprotonation, Michael addition, proton transfer, and cyclization, successfully identifying the rate-determining step and rationalizing the observed stereoselectivity. frontiersin.org Similar computational models applied to acetate-based ionic liquids have been used to explore the synergistic catalytic mechanism, focusing on the hydrogen bonding interactions between the ionic liquid's cation and anion with the reactants. rsc.org

Experimental Approaches: Experimental methods provide tangible evidence to support or refine proposed mechanisms. Dynamic high-resolution mass spectrometry can be used to detect key intermediates in a catalytic cycle, offering direct proof of their existence. ccspublishing.org.cn Techniques like X-ray diffraction analysis provide detailed structural information of the catalyst and its interactions in the solid state. ccspublishing.org.cn Furthermore, differential scanning calorimetry and dielectric constant measurements have been used to study the dynamic behavior of the [H₂DABCO]²⁺ cation in crystalline structures, revealing that temperature-induced twisting of the cation can lead to phase transitions, which may influence its catalytic environment. ccspublishing.org.cnresearchgate.net

Factors Influencing Catalytic Efficiency and Longevity

The practical utility of a catalyst is determined by its efficiency, robustness, and reusability. This compound has been shown to be an efficient and long-lasting catalyst for various reactions.

Catalytic Efficiency: The efficiency of the catalyst is influenced by several factors. Studies have optimized the catalyst loading, finding that an optimal amount exists for maximizing yield without unnecessary excess. chemrevlett.com For the synthesis of 2,4,5-triaryl-1H-imidazoles, 0.5 mmol of the catalyst was found to be ideal, with no significant improvement at higher concentrations. chemrevlett.com The reaction did not proceed at all in the absence of the catalyst. chemrevlett.com The compound has demonstrated superior performance compared to other acid catalysts in specific reactions. rsc.org Its effectiveness is maintained across a range of substrates, including aromatic aldehydes with both electron-donating and electron-withdrawing groups, showcasing its broad functional group tolerance. chemrevlett.com

Longevity and Reusability: A significant advantage of this compound is its ease of recovery and potential for reuse, which aligns with the principles of green chemistry. chemrevlett.com The catalyst is typically recovered by dissolving the reaction mixture in water (in which the ionic liquid is soluble), separating the product, and then removing the water from the catalyst under reduced pressure. chemrevlett.com This simple work-up procedure allows the catalyst to be recycled multiple times. Reports indicate that the catalyst can be reused for at least five to eight consecutive runs without a notable decrease in its activity or the reaction yield. researchgate.netchemrevlett.comchemrevlett.com

Table 2: Reusability of this compound Catalyst
RunYield (%) for Imidazole (B134444) Synthesis chemrevlett.comYield (%) for Dibenzoxanthene Synthesis rsc.org
19895
29894
39794
496-
596-

Advanced Applications of 1,4 Diazabicyclo 2.2.2 Octane, Diacetate in Organic Synthesis

Multicomponent Reactions (MCRs) Catalyzed by 1,4-Diazabicyclo[2.2.2]octanium Diacetate

1,4-Diazabicyclo[2.2.2]octanium diacetate has proven to be a versatile catalyst for a range of multicomponent reactions, offering advantages such as high yields, short reaction times, mild reaction conditions, and simple work-up procedures. Its reusable nature further enhances its appeal from a green chemistry perspective.

Synthesis of 2,4,5-Trisubstituted Imidazoles

The imidazole (B134444) framework is a core structural motif in numerous pharmacologically active compounds and natural products. chemrevlett.com The synthesis of 2,4,5-trisubstituted imidazoles can be efficiently achieved through a one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonium (B1175870) acetate (B1210297), catalyzed by 1,4-diazabicyclo[2.2.2]octanium diacetate. chemrevlett.comchemrevlett.com This method is also effective when an α-hydroxyketone, such as benzoin, is used in place of the 1,2-diketone, avoiding a separate oxidation step. chemrevlett.com

The reaction proceeds smoothly, accommodating a wide variety of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic and heterocyclic aldehydes, to produce the corresponding imidazoles in high yields. chemrevlett.com A key advantage of this protocol is the stability of various functional groups, like methoxy, under the mild acidic conditions provided by the catalyst. chemrevlett.com The catalyst's reusability has been demonstrated for up to five cycles with minimal loss of activity. chemrevlett.com

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles Catalyzed by DABCO(H)₂₂

Aldehyde 1,2-Dicarbonyl/α-Hydroxyketone Yield (%) Time (min)
4-Chlorobenzaldehyde Benzoin 98 10
4-Nitrobenzaldehyde Benzoin 95 15
Benzaldehyde Benzoin 96 10
4-Methoxybenzaldehyde Benzil (B1666583) 94 15

Multicomponent Synthesis of Benzodiazepines

Benzodiazepines are a critical class of heterocyclic compounds with a wide spectrum of pharmaceutical applications, including anti-inflammatory, anticonvulsant, and antiviral activities. semanticscholar.org A highly efficient and environmentally friendly method for the synthesis of benzodiazepine (B76468) derivatives involves the three-component reaction of o-phenylenediamine (B120857), various aldehydes, and dimedone, catalyzed by 1,4-diazabicyclo[2.2.2]octanium diacetate. semanticscholar.orgresearchgate.netnih.gov

The application of ultrasound irradiation in conjunction with this catalytic system has been shown to significantly accelerate the reaction, leading to excellent yields in very short reaction times under mild conditions. semanticscholar.orgresearchgate.netnih.gov The ionic liquid catalyst is recoverable and can be reused, adding to the sustainability of the process. semanticscholar.org The procedure is noted for its simple work-up, where the product can be isolated by filtration after the addition of water. semanticscholar.org

Table 2: Ultrasound-Assisted Synthesis of Benzodiazepines using DABCO(H)₂₂

Aldehyde Yield (%) Time (min)
4-Nitrobenzaldehyde 98 10
4-Chlorobenzaldehyde 96 15
Benzaldehyde 95 15
4-Methylbenzaldehyde 92 20

Synthesis of Dihydropyrimidinone and Thione Derivatives (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs, which are known for their diverse biological activities. researchgate.netnih.gov 1,4-Diazabicyclo[2.2.2]octanium diacetate serves as a novel and effective acidic ionic liquid catalyst for this transformation. researchgate.net

This protocol involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. researchgate.net The use of DABCO(H)₂₂ provides high yields and short reaction times, with the added benefits of being an environmentally friendly and easy-to-handle procedure. researchgate.net While other DABCO salts like the triflate have also been used, the diacetate provides an efficient and green alternative. researchgate.netnih.govresearchgate.net

Table 3: DABCO(H)₂₂ Catalyzed Biginelli Reaction

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Yield (%)
4-Chlorobenzaldehyde Ethyl acetoacetate Urea 98
4-Nitrobenzaldehyde Ethyl acetoacetate Urea 96
Benzaldehyde Ethyl acetoacetate Thiourea 95

Synthesis of Benzo[d]imidazoles

Benzo[d]imidazole derivatives are another class of heterocyclic compounds with significant applications in medicinal and materials chemistry. researchgate.net An efficient and green protocol for the synthesis of 1,2-disubstituted benzimidazoles has been developed using 1,4-diazabicyclo[2.2.2]octanium diacetate as a reusable catalyst. researchgate.net

This method involves the condensation reaction of o-phenylenediamine with various aldehydes under solvent-free conditions at 80°C. researchgate.net The reaction proceeds rapidly to afford the desired benzimidazole (B57391) derivatives in excellent yields. The protocol is praised for its operational simplicity, high productivity, and environmental friendliness, with the catalyst being reusable for up to eight runs without a significant decrease in its catalytic activity. researchgate.net

Table 4: Synthesis of Benzo[d]imidazoles under Solvent-Free Conditions

Aldehyde Yield (%) Time (min)
4-Nitrobenzaldehyde 98 5
4-Chlorobenzaldehyde 96 8
Benzaldehyde 95 10

Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Xanthene derivatives are valuable compounds due to their wide range of biological properties and applications as dyes and fluorescent materials. semanticscholar.orgarkat-usa.orgnih.gov The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes can be accomplished through the condensation of β-naphthol with various aromatic aldehydes, catalyzed by 1,4-diazabicyclo[2.2.2]octanium diacetate. semanticscholar.orgnih.gov

This reaction is typically carried out under thermal and solvent-free conditions, offering a green and efficient route to these complex molecules. semanticscholar.orgnih.gov The methodology is characterized by high yields, short reaction times, and a simple work-up procedure. semanticscholar.org The catalyst activates the aldehyde, facilitating the initial Knoevenagel-type condensation with β-naphthol, followed by a Michael addition of a second β-naphthol molecule and subsequent cyclodehydration.

Table 5: DABCO(H)₂₂ Catalyzed Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Aldehyde Yield (%) Time (min)
4-Nitrobenzaldehyde 98 10
4-Chlorobenzaldehyde 96 15
Benzaldehyde 95 20
4-Hydroxybenzaldehyde 94 25

Activation and Functional Group Transformations

Beyond its role in multicomponent reactions, 1,4-diazabicyclo[2.2.2]octane (DABCO) is recognized as a versatile catalyst and reagent in a wide array of organic transformations. eurjchem.comresearchgate.netnih.gov As a nucleophilic and basic organocatalyst, DABCO is implicated in processes such as cycloadditions, couplings, ring-opening reactions, and the formation of carbon-carbon bonds. researchgate.netnih.govbohrium.com

The diacetate salt, DABCO(H)₂₂, combines the inherent nucleophilic and basic properties of the DABCO core with a mild Brønsted acid component. This dual functionality allows it to act as an efficient catalyst for reactions requiring the activation of carbonyl groups. The protonated DABCO can activate aldehydes and ketones by forming hydrogen bonds, making them more susceptible to nucleophilic attack. This is a key mechanistic step in the aforementioned multicomponent reactions. The acetate counterion can act as a mild base to facilitate deprotonation steps within the catalytic cycle. This synergistic action of the cation and anion is crucial for its high catalytic efficiency in various functional group transformations and the synthesis of complex heterocyclic systems.

Dehydration Reactions of Primary Nitro Compounds and Isoxazole (B147169) Derivatives Formation

The formation of isoxazole derivatives through the dehydration of primary nitro compounds is a significant transformation in heterocyclic chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as a highly efficient base catalyst for this reaction. organic-chemistry.orgresearchgate.net The process involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from primary nitro compounds, with dipolarophiles like alkynes. researchgate.net

Among various organic bases, the caged tertiary diamine DABCO often provides superior results, particularly for activated nitro compounds and phenylnitromethane, leading to higher yields of isoxazoline (B3343090) derivatives compared to other methods. organic-chemistry.orgresearchgate.net The reaction's efficiency is linked to the ability of the protonated base to form H-bonded ion pairs with the adduct from the nitronate and the dipolarophile, a process enhanced by DABCO's unique structure. organic-chemistry.orgresearchgate.net The choice of solvent also plays a critical role, with chloroform (B151607) and ethanol (B145695) being particularly effective. organic-chemistry.org

One notable application is a one-pot, three-component cascade reaction where aromatic aldehydes, ethyl nitroacetate, and various alkynes react in the presence of DABCO (20 mol%) in water under ultrasonication to yield polysubstituted isoxazoles. nih.gov This method highlights an environmentally friendly approach to complex molecule synthesis. nih.gov

Table 1: DABCO-Catalyzed Isoxazole Synthesis from Ethyl Nitroacetate and Aldehydes This table is representative of typical results from DABCO-catalyzed reactions.

Aldehyde Alkyne Catalyst Conditions Yield (%)
Benzaldehyde Phenylacetylene DABCO H₂O, 80°C, Ultrasonication Good
4-Chlorobenzaldehyde Phenylacetylene DABCO H₂O, 80°C, Ultrasonication Good

Source: Adapted from findings on metal-free isoxazole synthesis. nih.gov

Activation of Sulfur(VI) Centers for Sulfonamide Synthesis

In the synthesis of sulfonamides, the activation of sulfur(VI) centers is a crucial step. While traditional methods often rely on moisture-sensitive sulfonyl chlorides, modern approaches utilize surrogates for sulfur dioxide. researchgate.net A prominent reagent in this area is DABSO, the stable, solid adduct of DABCO and sulfur dioxide (DABCO·(SO₂)₂). nih.govtcichemicals.com DABSO serves as a convenient and safe source of SO₂, enabling various transformations. nih.gov

In one method, DABSO is combined with Grignard reagents to generate sulfinates, which are then oxidized in situ to produce a range of sulfonamides. nih.gov Another pathway involves the reaction of DABSO with anilines and iodine, which leads directly to sulfamides. nih.gov

Furthermore, DABCO itself can be used in conjunction with metal catalysts to facilitate sulfur fluoride (B91410) exchange (SuFEx) reactions. For instance, sulfamoyl fluorides and sulfonyl fluorides can be activated by a combination of a Lewis acid like calcium triflimide and DABCO, allowing for their reaction with amines to form sulfamides, sulfamates, and sulfonamides under mild, room-temperature conditions. researchgate.net

Formation of Symmetrical and Unsymmetrical Anhydrides

DABCO is an effective catalyst for the synthesis of both symmetrical and unsymmetrical carboxylic anhydrides under mild conditions. organic-chemistry.orgeurjchem.com One approach involves the reaction of activated amides, such as N-benzoylsaccharins or N-Boc-protected benzamides, with water in the presence of DABCO at room temperature. organic-chemistry.org This method proceeds via C-N bond cleavage to afford symmetrical anhydrides in high yields. organic-chemistry.org For the synthesis of unsymmetrical anhydrides, N-benzoylsaccharins can be reacted with different benzoic acid derivatives, also catalyzed by DABCO. organic-chemistry.org

Another efficient, solvent-free method involves the reaction of acid chlorides with the potassium salt of a carboxylic acid, using DABCO as a catalyst. eurjchem.comresearchgate.net This one-pot procedure is rapid and produces a variety of anhydride (B1165640) types, including aliphatic-aliphatic, aromatic-aromatic, and mixed aliphatic-aromatic, in excellent yields and with high purity. eurjchem.com

Table 2: DABCO-Catalyzed Synthesis of Anhydrides from Acid Chlorides This table illustrates the versatility of DABCO in solvent-free anhydride synthesis.

Acid Chloride Carboxylic Acid Salt Catalyst Conditions Yield (%)
Benzoyl chloride Potassium benzoate DABCO Solvent-free, RT >95
Acetyl chloride Potassium acetate DABCO Solvent-free, RT >95
Benzoyl chloride Potassium acetate DABCO Solvent-free, RT >95

Source: Based on research into DABCO as a catalyst in organic synthesis. eurjchem.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Mechanochemical Morita–Baylis–Hillman Reactions

The Morita–Baylis–Hillman (MBH) reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde, is famously catalyzed by nucleophilic tertiary amines, with DABCO being a premier choice. synarchive.comorganic-chemistry.org A significant advancement in this area is the use of mechanochemistry, specifically high-speed ball milling, to accelerate the reaction. rsc.orgbeilstein-journals.org

Under solvent-free, mechanochemical conditions, the MBH reaction catalyzed by DABCO shows a dramatic rate enhancement, with reaction times decreasing from days to as little as half an hour. rsc.orgnih.gov In a typical procedure, an aldehyde and an activated alkene (like methyl acrylate) are milled with a catalytic amount of DABCO (e.g., 20 mol%), yielding the desired multifunctional allylic alcohol products in good to excellent yields. beilstein-journals.orgnih.gov This method represents a greener and significantly faster alternative to conventional solution-phase MBH reactions. rsc.org

Palladium-Catalyzed Sonogashira Coupling Reactions under Solvent-Free Conditions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is fundamental for synthesizing disubstituted alkynes. nih.gov While typically requiring a palladium catalyst, a copper co-catalyst, and a base, recent developments have established efficient copper-free and solvent-free protocols. nih.govresearchgate.net

In this context, a combination of a palladium salt, such as Pd(OAc)₂, and DABCO has proven effective for catalyzing Sonogashira couplings under mechanochemical (ball milling) conditions. beilstein-journals.orgnih.gov This solvent-free approach allows for the coupling of various aryl halides with terminal alkynes to produce the desired products in near-quantitative yields. beilstein-journals.orgnih.gov DABCO's role is crucial, acting as a base and potentially as a ligand to facilitate the catalytic cycle. researchgate.net Some protocols have even demonstrated the reaction proceeding in the absence of any metal catalyst, using only DABCO under specific conditions, highlighting its unique catalytic capabilities. researchgate.net

Table 3: Mechanochemical Sonogashira Coupling using a Pd/DABCO System This table shows representative yields for the solvent-free Sonogashira reaction.

Aryl Halide Alkyne Catalytic System Conditions Yield (%)
Iodobenzene Phenylacetylene Pd(OAc)₂ / DABCO Ball milling ~99
4-Iodoanisole Phenylacetylene Pd(OAc)₂ / DABCO Ball milling ~99

Source: Data from studies on mechanochemical synthesis of small organic molecules. beilstein-journals.orgnih.gov

Cross Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that enables the formation of C-C or C-heteroatom bonds by directly coupling two C-H bonds or a C-H and an X-H bond, respectively. nih.gov This atom-economical approach often utilizes transition metal catalysts or stoichiometric oxidants. beilstein-journals.orgnih.gov

DABCO has been incorporated into catalytic systems for certain CDC reactions. For example, a system comprising copper chloride, DABCO, and TEMPO has been used to catalyze the aerobic oxidative dehydrogenation of tetrahydroquinazolines to synthesize quinazolines. beilstein-journals.org In this transformation, DABCO likely functions as a base to facilitate the dehydrogenation steps. While direct application of 1,4-Diazabicyclo[2.2.2]octane, diacetate in these specific CDC reactions is not prominently documented, the involvement of the parent base, DABCO, underscores the importance of this chemical family in modern oxidative coupling methodologies. beilstein-journals.org

Heterocyclic Compound Synthesis Beyond Canonical Multicomponent Reactions

While this compound ([DABCO][diacetate]) is a well-documented and efficient catalyst for a variety of multicomponent reactions (MCRs) leading to heterocyclic systems, its application in synthetic pathways that deviate from the classical MCR framework is a more nuanced area of study. Research into such applications often explores the fundamental reactivity of the 1,4-diazabicyclo[2.2.2]octane (DABCO) core, which can be leveraged in domino, cascade, or ring-opening strategies to construct complex heterocyclic scaffolds. These advanced applications highlight the versatility of the DABCO moiety beyond its role as a simple Brønsted acid or base catalyst in one-pot condensations.

An important area of investigation involves leveraging the nucleophilic character of the parent DABCO base, which can be generated from the diacetate salt, to initiate cascade or domino reactions. In such sequences, multiple bonds are formed in a single, uninterrupted process, but the reaction does not necessarily involve three or more distinct starting components converging in a single step, thus distinguishing it from a canonical multicomponent reaction.

For instance, a notable domino reaction involves an N-heterocyclic carbene (NHC)-catalyzed intramolecular α-oxygenation of amines to synthesize complex heterocyclic structures. chinesechemsoc.orgchinesechemsoc.org In this process, DABCO is employed as a base to generate the active NHC catalyst from its precursor. chinesechemsoc.orgchinesechemsoc.org The reaction of a substrate like 2-(tetrahydroisoquinoline-2-yl)benzaldehyde proceeds using phenyliodine(III) diacetate (PIDA) as an oxidant. chinesechemsoc.orgchinesechemsoc.org Although this reaction does not use this compound as the primary catalytic species, it demonstrates the crucial role of the DABCO base in facilitating a domino sequence that leads to a heterocyclic product. The reaction is believed to proceed through a two-stage mechanism, beginning with the NHC-catalyzed oxidation of the aldehyde to a carboxylic acid, followed by the oxidation of the carboxylic acid to the final α-oxygenated product. chinesechemsoc.org

The reaction conditions and yields for this type of transformation are summarized in the table below.

Table 1: N-Heterocyclic Carbene-Catalyzed Domino Reaction for α-Oxygenation of Amines

Entry Substrate Catalyst System Oxidant Base Solvent Yield (%) Citation
1 2-(tetrahydroisoquinoline-2-yl)benzaldehyde NHC precursor PIDA DABCO 1,4-Dioxane 67 chinesechemsoc.orgchinesechemsoc.org
2 5-Chloro-2-(tetrahydroisoquinoline-2-yl)benzaldehyde NHC precursor PIDA DABCO 1,4-Dioxane 65 chinesechemsoc.org
3 5-Bromo-2-(tetrahydroisoquinoline-2-yl)benzaldehyde NHC precursor PIDA DABCO 1,4-Dioxane 63 chinesechemsoc.org
4 4-Methyl-2-(tetrahydroisoquinoline-2-yl)benzaldehyde NHC precursor PIDA DABCO 1,4-Dioxane 61 chinesechemsoc.org

Another advanced synthetic strategy that extends beyond typical MCRs is the transformation of the DABCO cage itself into other heterocyclic structures. The strained, cage-like structure of DABCO makes it susceptible to ring-opening reactions upon quaternization. This reactivity provides a pathway to piperazine (B1678402) derivatives, which are important heterocyclic motifs in medicinal chemistry. researchgate.net The process generally involves the reaction of DABCO with an electrophile to form a quaternary ammonium salt. This intermediate then undergoes a nucleophilic attack that cleaves one of the C-N bonds of the bicyclic system, thereby constructing the piperazine ring. researchgate.net While many examples of this transformation exist, the specific use of the diacetate salt as the starting material or catalyst for this purpose is not extensively detailed in the literature, which tends to focus on reactions starting from the DABCO base and various electrophiles.

The synthesis of piperazine derivatives from the DABCO core is a testament to the compound's utility as a synthetic building block, not just a catalyst. This approach offers a powerful method for creating functionalized piperazines that would be difficult to access through other means.

Crystallographic and Supramolecular Investigations of 1,4 Diazabicyclo 2.2.2 Octane Based Structures

Single Crystal X-ray Diffraction Analysis of 1,4-Diazabicyclo[2.2.2]octanium Salts and Co-crystals

Single-crystal X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement within crystalline solids. This method has been extensively applied to a variety of salts and co-crystals based on 1,4-diazabicyclo[2.2.2]octane (DABCO), revealing detailed information about their molecular geometry, crystal packing, and intermolecular interactions. The protonation state of the DABCO moiety, which can be mono- or di-protonated depending on the acidity of the co-former, significantly influences the resulting crystal structure. mdpi.com Dicationic species, 1,4-diazoniabicyclo[2.2.2]octanium (H₂dabco)²⁺, are typically formed only with strong acids. mdpi.com

Studies on various DABCO-based structures have characterized their crystallographic parameters. For instance, the co-crystallization of DABCO with 4-nitrobenzoic acid can yield different products depending on the solvent system. From an ethanol-water mixture, a monoprotonated salt dihydrate, [C₆H₁₃N₂]⁺·[C₇H₄NO₄]⁻·2H₂O, is formed, which crystallizes in the monoclinic system with space group P2₁/c. nih.gov In contrast, using methanol (B129727) as the solvent results in a diprotonated salt, [C₆H₁₄N₂]²⁺·2[C₇H₄NO₄]⁻, which crystallizes in the triclinic system with space group Pī. nih.gov

Similarly, a 1:1 co-crystal of DABCO and hydroquinone (B1673460) crystallizes in the monoclinic space group C2/c at room temperature. psu.edursc.org The analysis of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate revealed an orthorhombic unit cell with space group Cmc2₁ at room temperature. uni-regensburg.de Another example includes salts formed with 5-aminotetrazole, where an anhydrous 1:1 salt crystallizes in the orthorhombic space group Pbca, and a 1:2 salt adopts the triclinic Pī space group. mdpi.com These examples underscore the structural diversity of DABCO-based salts, which is dictated by factors such as stoichiometry, solvent of crystallization, and the nature of the anionic or neutral co-former.

Compound NameCrystal SystemSpace GroupTemperature (K)Ref.
[C₆H₁₃N₂]⁺·[C₇H₄NO₄]⁻·2H₂O (DABCO·4-nitrobenzoic acid dihydrate)MonoclinicP2₁/c295 nih.gov
[C₆H₁₄N₂]²⁺·2[C₇H₄NO₄]⁻ (DABCO·bis(4-nitrobenzoate))Triclinic100 nih.gov
C₆H₁₂N₂·C₆H₄(OH)₂ (DABCO·hydroquinone)MonoclinicC2/c298 psu.edu
(H₂dabco)(H₂O)₂OrthorhombicPmn2₁293 rsc.org
(H₂dabco)(H₂O)₂OrthorhombicPmn2₁293 rsc.org
[C₆H₁₄N₂]²⁺·2I⁻·H₂O (1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate)OrthorhombicCmc2₁293 uni-regensburg.de
C₆H₁₃N₂⁺·C₂H₂N₅⁻ (1:1 DABCO·5-aminotetrazolate)OrthorhombicPbca150 mdpi.com
C₆H₁₃N₂⁺·C₂H₂N₅⁻·C₂H₃N₅ (1:2 DABCO·5-aminotetrazolate)Triclinic150 mdpi.com

Characterization of Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing and stability of 1,4-diazabicyclo[2.2.2]octane-based structures are predominantly governed by extensive hydrogen bonding networks. These non-covalent interactions, particularly N–H···O and O–H···O bonds, direct the assembly of individual molecules into higher-order supramolecular architectures, such as chains, sheets, and bilayers.

The directed nature of hydrogen bonds facilitates the self-assembly of DABCO-based components into well-defined supramolecular structures like sheets and bilayers. In the crystal of 1,4-diazoniabicyclo[2.2.2]octane–N-(phosphonomethyl)iminodiacetate–water, ionic components are linked into sheets by a combination of N—H···O and O—H···O hydrogen bonds. nih.govresearchgate.net These sheets are then pairwise linked by water molecules to form distinct bilayers. nih.govresearchgate.net

Similarly, in anhydrous salts of DABCO with 5-aminotetrazole, the cations and anions form hydrogen-bonded layers. mdpi.com The 1:1 salt features ribbons of anions attached to DABCO cations, forming a layered structure. mdpi.com In the hydrated form of a 1:1 salt with 5-aminotetrazole, infinite chains of DABCO cations and an undulated layer of anions and water molecules are observed. mdpi.com The global crystal structure of DABCO·4-nitrobenzoic acid dihydrate is described as comprising alternating layers of water molecules and ion pairs. nih.govresearchgate.net The formation of these two-dimensional assemblies is a common feature in the supramolecular chemistry of DABCO salts, driven by the interplay of hydrogen bonds between the cation, anion, and any solvent molecules present. acs.org

Phase Transition Phenomena in 1,4-Diazabicyclo[2.2.2]octane Co-crystals and Related Salts

Several co-crystals and salts of 1,4-diazabicyclo[2.2.2]octane exhibit fascinating solid-state phase transitions, which are often reversible and dependent on temperature. These transitions involve changes in the crystal structure and are typically driven by the dynamic behavior of the molecular components.

Temperature-dependent polymorphism has been identified in a number of DABCO-based systems. A notable example is the 1:1 co-crystal of DABCO and hydroquinone, which undergoes a reversible phase transition at approximately 158 K. psu.edursc.org At room temperature (298 K), the crystal exists in a monoclinic phase with space group C2/c, while at low temperature (93 K), it transforms into another monoclinic phase, P2₁/n. psu.edursc.org This transition is characterized by a narrow thermal hysteresis, suggesting a second-order phase transition. psu.edu

Differential scanning calorimetry (DSC) is a key tool for detecting these transformations. For instance, DSC measurements on (H₂dabco)(H₂O)₂ and (H₂dabco)(H₂O)₂ revealed reversible phase transitions in the 230–250 K range. rsc.org Similarly, 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate shows a phase transition around 10 °C (283 K), transitioning from a C-centered orthorhombic space group (Cmc2₁) at room temperature to a primitive orthorhombic space group (Pca2₁) at 123 K. uni-regensburg.de These reversible transitions highlight the dynamic nature of these crystalline solids. nih.gov

Compound NameHigh-Temp Phase (Space Group)Low-Temp Phase (Space Group)Transition Temp. (K)Ref.
C₆H₁₂N₂·C₆H₄(OH)₂ (DABCO·hydroquinone)Monoclinic C2/cMonoclinic P2₁/n~158 psu.edu
(H₂dabco)(H₂O)₂--230–250 rsc.org
(H₂dabco)(H₂O)₂--230–250 rsc.org
[C₆H₁₄N₂]²⁺·2I⁻·H₂O (1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate)Orthorhombic Cmc2₁Orthorhombic Pca2₁~283 uni-regensburg.de

The phase transitions observed in DABCO-based crystals are frequently classified as order-disorder transitions. psu.edursc.orgacs.org This phenomenon involves a change from a dynamically disordered state at higher temperatures to a more ordered state at lower temperatures.

In the DABCO-hydroquinone co-crystal, the high-temperature phase exhibits dynamic disorder of the molecules about a two-fold axis. psu.edursc.org Upon cooling, this dynamic disorder ceases, and the molecules settle into a more ordered arrangement, which leads to the phase transition. psu.edu The primary difference between the high- and low-temperature structures is the loss of this two-fold symmetry element in the low-temperature phase. psu.edursc.org

Similarly, for the salts (H₂dabco)(H₂O)₂ and (H₂dabco)(H₂O)₂, structural analysis indicates that the phase transitions are driven by an order-disorder transition of the perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻) anions. rsc.org At higher temperatures, these anions are orientationally disordered, but they become ordered as the temperature is lowered, triggering the phase change. rsc.org In the case of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, the phase transition is associated with the ordering of the hydrate (B1144303) water molecule, which is statistically disordered at room temperature but becomes well-ordered in the low-temperature phase. uni-regensburg.de These order-disorder phenomena are a key aspect of the structural dynamics in these molecular crystals.

Correlations between Crystal Structure and Dielectric Properties

The relationship between crystal structure and dielectric properties in salts containing the 1,4-diazabicyclo[2.2.2]octane (DABCO) cation is a subject of significant scientific interest. These materials often exhibit phase transitions and unusual dielectric responses driven by the dynamics of the DABCO cation and its hydrogen-bonding interactions within the crystal lattice.

In various DABCO-based salts, such as those with perchlorate and tetrafluoroborate anions, phase transitions are observed in the temperature range of 230–250 K. rsc.org Crystal structure analysis reveals that these transitions are primarily driven by the order-disorder dynamics of the anions. rsc.org The formation of polar, non-centrosymmetric crystal structures can be achieved through the directional packing of asymmetric hydrogen-bonded units, for example, [(H₂dabco)(H₂O)]²⁺, which are stabilized by extensive hydrogen bonds between the cations and anions. rsc.org

A particularly striking example is 1,4-diazabicyclo[2.2.2]octane hydroiodide ([C₆H₁₃N₂]⁺·I⁻), a hydrogen-bonded organic crystal. In this material, the dabco cations are linked into linear chains via N-H⁺···N bonds, where the protons are disordered between two nitrogen atoms. acs.org This disorder gives the crystal a nonpolar P6̅m2 space group symmetry and results in a huge, barely temperature-dependent dielectric constant that exceeds 1000 under ambient conditions. acs.orgresearchgate.net The underlying physics of this phenomenon is attributed to proton transfers within the hydrogen bonds, which create polar nanodomains and lead to a state of one-dimensional relaxor ferroelectricity. acs.org

Similarly, in a Dabco-cobalt cyanide framework, (H₃O)(H₂Dabco)[Co(CN)₆]·H₂O, a phase transition is observed near 254 K. ccspublishing.org.cn This transition is caused by the twisting motion of the diprotonated (H₂Dabco)²⁺ cations embedded within the three-dimensional hydrogen-bonded network. ccspublishing.org.cn The ability of the symmetric DABCO molecule to undergo such order-disorder transitions within a crystalline lattice is a key factor in the interesting dielectric phenomena observed in these materials. researchgate.net

Formation and Structure of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The rigid, cage-like structure of 1,4-diazabicyclo[2.2.2]octane makes it an excellent building block—either as a ligand or a counter-ion—in the construction of metal-organic frameworks (MOFs) and coordination complexes. Its ability to be protonated or functionalized allows for the creation of diverse and structurally complex materials.

Iodobismuthate Structures Incorporating 1,4-Diazabicyclo[2.2.2]octane

Hybrid iodobismuthates containing DABCO are investigated as potential alternatives to lead-based perovskites for photovoltaic applications. The role of DABCO in these structures is highly versatile, depending on the synthesis conditions. nih.govacs.org

When reactions are carried out with bismuth iodide in the absence of strong acids, the neutral DABCO molecule can act as a ditopic, bridging ligand. nih.govacs.org An example is (C₆H₁₂N₂)BiI₃, where DABCO molecules link pairs of edge-sharing bismuth octahedra to form one-dimensional hybrid ribbons. nih.gov The bismuth atom is octahedrally coordinated to four iodine atoms in the equatorial positions and two nitrogen atoms from DABCO ligands in the axial positions, with a Bi–N distance of 2.613(8) Å. nih.gov

In the presence of other metal iodides or under conditions that favor protonation, DABCO can form various cations that act as structure-directing agents or counter-ions. nih.govacs.org For instance, in the presence of potassium iodide, a unique three-dimensional framework, (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆], is formed. nih.govacs.org This structure features diprotonated (DABCOH₂)₂⁺ as a counter-cation, while neutral DABCO molecules coordinate to potassium cations within a framework that creates one-dimensional hexagonal channels. nih.govacs.org In other systems, ethylated or methylated DABCO cations can be formed in situ, leading to structures with discrete anionic clusters like [Cu₂Bi₂I₁₂]⁴⁻ or a combination of dinuclear anions such as [Bi₂I₉]³⁻ and [Bi₂I₁₀]⁴⁻. rsc.orgresearchgate.net These materials are typically semiconductors with optical band gaps ranging from 1.80 to 2.29 eV. nih.govrsc.orgresearchgate.net

Table 1: Examples of Iodobismuthate Structures with DABCO
Compound FormulaRole of DABCOStructural DescriptionOptical Band Gap (eV)Reference
(C₆H₁₂N₂)BiI₃Bridging Ligand1D hybrid ribbons of linked Bi octahedra~2.27 nih.gov
(C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆]Counter-cation and Ligand3D framework with 1D channels~2.21 nih.govacs.org
[(Me)₂-(DABCO)]₂Cu₂Bi₂I₁₂Structure-Directing AgentDiscrete [Cu₂Bi₂I₁₂]⁴⁻ anionic moieties1.80 rsc.org
[C₈H₁₇N₂][C₁₀H₂₂N₂][BiI₆]Counter-cations (in situ ethylated)Mononuclear [BiI₆]³⁻ anions2.29 researchgate.net

Cobalt Cyanide Frameworks with 1,4-Diazabicyclo[2.2.2]octane

DABCO can be incorporated into cyanide-based frameworks, where its protonated form is typically encapsulated within a hydrogen-bonded network. A notable example is the three-dimensional hydrogen-bonding framework material with the formula (H₃O)(H₂Dabco)[Co(CN)₆]·H₂O. ccspublishing.org.cn

This compound is synthesized by solvent evaporation from a methanol and water solution. ccspublishing.org.cn Single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/c. ccspublishing.org.cn The structure consists of a 3D network formed by cobalt cyanide anions, water molecules, and protonated water molecules connected through hydrogen bonds. The diprotonated (H₂Dabco)²⁺ cations are embedded within this framework in a cystic, or cage-like, structure. ccspublishing.org.cn As mentioned previously, the twisting of these encapsulated cations leads to a structural phase transition at approximately 254 K, which influences the material's dielectric properties. ccspublishing.org.cn

Coordination Chemistry with Half-Sandwich Metal Moieties

The DABCO ligand has been used to synthesize complexes with the half-sandwich organometallic moiety [(η⁵-C₅H₅)(CO)₂Fe]⁺. scielo.org.zajournals.co.za Its rigid, compact structure minimizes steric hindrance, allowing it to form both mononuclear and dinuclear complexes. scielo.org.zapreprints.org

In the mononuclear salt [(η⁵-C₅H₅)(CO)₂Fe(DABCO)]BF₄, one nitrogen atom of the DABCO ligand coordinates to the iron center. journals.co.za This coordination elongates the adjacent C-N bonds (average 1.499(2) Å) compared to the C-N bonds near the uncoordinated nitrogen atom (average 1.466(2) Å). journals.co.za

In the dinuclear salt {(η⁵-C₅H₅)(CO)₂Fe}₂(μ-DABCO)₂, the DABCO ligand acts as a bridge, coordinating to two separate iron centers through its two nitrogen atoms. scielo.org.zascielo.org.za In these complexes, each Fe(II) center has a pseudo-octahedral geometry, with the cyclopentadienyl (B1206354) ligand occupying three coordination sites, and the two carbonyls and one nitrogen of the DABCO ligand occupying the other three sites. scielo.org.zaresearchgate.net The crystal packing of these salts can incorporate solvent molecules, leading to different solvates with distinct crystallographic parameters. scielo.org.zaresearchgate.net For example, the D₂O solvate crystallizes in the triclinic space group P-1, while the acetone (B3395972) solvate crystallizes in the monoclinic P2₁/c space group. journals.co.zascielo.org.za

Table 2: Crystallographic Data for Half-Sandwich Iron-DABCO Complexes
CompoundFormulaCrystal SystemSpace GroupKey Structural FeatureReference
D₂O Solvate (Dinuclear){(η⁵-C₅H₅)(CO)₂Fe}₂(μ-DABCO)₂·⅓D₂OTriclinicP-1DABCO bridges two Fe centers scielo.org.zaresearchgate.net
Acetone Solvate (Dinuclear){(η⁵-C₅H₅)(CO)₂Fe}₂(μ-DABCO)₂·(CH₃)₂COMonoclinicP2₁/cDABCO bridges two Fe centers scielo.org.zaresearchgate.net
Unsolvated (Mononuclear)[(η⁵-C₅H₅)(CO)₂Fe(DABCO)]BF₄OrthorhombicP2₁2₁2₁DABCO is a monodentate ligand journals.co.zascielo.org.za

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

High-Resolution ¹H and ¹³C NMR Spectroscopy for Structural and Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1,4-Diazabicyclo[2.2.2]octane, diacetate, both ¹H and ¹³C NMR spectra provide definitive evidence for its ionic structure, which is composed of the dicationic 1,4-diazoniabicyclo[2.2.2]octane core and two acetate (B1210297) counter-anions.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. doi.orgnist.govnih.gov The protons of the acetate ions and the bicyclic amine structure are clearly resolved. A very downfield signal observed at approximately 14.11 ppm is attributed to the acidic protons of the acetate groups, indicating a strong hydrogen-bonding interaction with the nitrogen atoms of the DABCO framework. doi.orgnist.gov The twelve equivalent protons on the ethylene (B1197577) bridges of the DABCO cage appear as a singlet at around 3.01 ppm. doi.orgnist.gov Another singlet, integrating to two protons, can be observed at a higher field, which may be attributed to residual water or other species in the sample. doi.orgnist.govnih.gov

The ¹³C NMR spectrum in CDCl₃ further corroborates the proposed structure. doi.orgnist.gov It typically shows three distinct signals. The carbonyl carbon of the acetate anion appears significantly downfield at approximately 175.8 ppm. doi.org The methyl carbons of the acetate groups are observed at around 21.9 ppm. doi.org The carbons of the DABCO cage, being equivalent due to the molecule's symmetry, resonate at approximately 44.5 ppm. doi.org

The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are consistent with the highly symmetrical structure of the 1,4-diazoniabicyclo[2.2.2]octane dication. The data from these analyses are invaluable for confirming the successful synthesis of the target compound and for studying its interactions in solution. chemrevlett.comreading.ac.ukccspublishing.org.cn

NMR Data for this compound in CDCl₃
¹H NMR Chemical Shifts (ppm) Assignment
14.11 (s, 2H)Acidic protons of acetate
3.01 (s, 12H)CH₂ protons of DABCO cage
2.16 (s, 6H)CH₃ protons of acetate
¹³C NMR Chemical Shifts (ppm) Assignment
175.8Carbonyl carbon (C=O) of acetate
44.5CH₂ carbons of DABCO cage
21.9Methyl carbon (CH₃) of acetate
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions. The data is compiled from multiple sources. doi.orgnist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides key information about the vibrational modes of the bonds within the compound, confirming its ionic and structural features. doi.orgnist.govchemrevlett.com

The spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of the different functional groups. A broad and strong absorption band is typically observed in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups of acetic acid involved in strong hydrogen bonding with the nitrogen atoms of the DABCO base. The C-H stretching vibrations of the methylene (B1212753) groups in the DABCO ring and the methyl groups of the acetate are expected in the 3000-2800 cm⁻¹ region.

A prominent and sharp absorption band appears around 1730-1700 cm⁻¹, which is assigned to the C=O stretching vibration of the carbonyl group in the acetate anion. The presence of strong C-N stretching vibrations in the region of 1200-1000 cm⁻¹ is also a characteristic feature of the DABCO core. Furthermore, bending vibrations for C-H and N-H bonds can be observed in the fingerprint region (below 1500 cm⁻¹).

The FT-IR spectrum, in conjunction with NMR data, provides a comprehensive picture of the functional groups present in this compound and supports the formation of the salt. doi.orgnist.gov

Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
3400-2500 (broad)O-H stretch (hydrogen-bonded)
3000-2800C-H stretch (aliphatic)
1730-1700C=O stretch (carbonyl)
~1400C-H bend
1200-1000C-N stretch
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, which is an ionic salt, techniques such as electrospray ionization (ESI) are suitable for introducing the intact dicationic species into the mass analyzer.

The expected mass spectrum would show a prominent peak corresponding to the 1,4-diazoniabicyclo[2.2.2]octane dication ([M]²⁺). The fragmentation of the DABCO core under mass spectrometric conditions typically proceeds through the cleavage of the C-N and C-C bonds of the bicyclic system. Common fragmentation pathways for cyclic amines involve the loss of small neutral molecules such as ethylene or the formation of stable iminium ions. The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the bicyclic amine core. The acetate counter-ions would be observed separately, typically as a peak corresponding to the acetate anion ([CH₃COO]⁻) in negative ion mode or as adducts with the cation in positive ion mode.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition profile. Typically, an initial weight loss at lower temperatures (below 150 °C) might be observed, corresponding to the loss of any absorbed water or residual solvent. The main decomposition of the compound would occur at higher temperatures, likely in multiple steps. The decomposition of the acetate anions and the subsequent breakdown of the DABCO framework would lead to significant weight loss. The temperature at which decomposition begins is an indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC curve for this compound would show endothermic or exothermic peaks corresponding to phase transitions. For instance, a sharp endothermic peak would indicate the melting point of the compound. Other transitions, such as solid-solid phase transitions, which are common in organic salts, may also be observed as smaller endothermic or exothermic events. Studies on related DABCO-based salts have shown that they can undergo reversible phase transitions. rsc.orgmiamioh.edu For example, some DABCO-based disalts exhibit phase transitions in the temperature range of 230–250 K. rsc.orgmiamioh.edu

While specific TGA and DSC curves for this compound are not provided in the search results, analysis of related N-alkylated DABCO derivatives shows decomposition starting around 200 °C, often with an initial loss of water followed by the decomposition of the organic components in distinct steps.

Computational and Theoretical Studies of 1,4 Diazabicyclo 2.2.2 Octane and Its Diacetate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Studies have utilized various levels of theory, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to model the DABCO molecule. researchgate.net The calculated geometric parameters and vibrational spectra, obtained from methods like DFT with basis sets such as cc-pVQZ and 6-31G(d), show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This validation allows for a detailed assignment of vibrational modes, including the less characteristic skeletal movements, through visualization of the calculated vibrations. researchgate.net

Quantum mechanical calculations have also been performed on DABCO-based ionic liquids to understand their stability and optimized geometry. researchgate.net For instance, calculations on DABCO-fluoride ionic liquids with different alkyl chain lengths were used to evaluate their stability by calculating the binding energy using the MP2 method. researchgate.net Furthermore, investigations into charge-transfer complexes, such as between DABCO and 4-nitrophenol, use DFT to analyze the molecular structure and properties, providing insights that support experimental observations. researchgate.netdntb.gov.ua These computational approaches are crucial for building in silico libraries of chemical properties, which can aid in the identification of molecules in complex samples without relying on experimental standards. nih.gov

Density Functional Theory (DFT) Investigations of Electronic Properties and Catalytic Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reaction mechanisms of chemical systems. For DABCO and its salts, DFT studies have provided detailed insights into their electronic properties and the pathways through which they catalyze reactions.

DFT calculations, often paired with Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses, have been used to study the interactions between the DABCO cation and various anions. doaj.orgbohrium.com These studies reveal how factors like anion type and alkyl chain length influence bonding, charge distribution, and electronic stability. doaj.orgbohrium.com For example, in DABCO-based ionic liquids, larger anions like hexafluorophosphate (B91526) (PF₆⁻) and tetrafluoroborate (B81430) (BF₄⁻) lead to higher electronic stability compared to smaller halide anions. doaj.orgbohrium.com The analysis of electrostatic potential (ESP) maps and frontier molecular orbitals (FMOs) helps in understanding the interaction energies and electrochemical stability of these ionic liquids. cnr.it Hydrogen bonding plays a significant role in enhancing the structural stability of these systems. doaj.orgbohrium.com

DFT has been instrumental in elucidating the catalytic pathways involving DABCO. In urethane (B1682113) formation, DFT calculations show that DABCO acts as a basic catalyst, activating alcohol molecules to facilitate their addition to isocyanates. researchgate.net The energy profile for the DABCO-catalyzed reaction indicates a lower activation energy compared to uncatalyzed or self-catalyzed pathways. mdpi.com Similarly, in domino reactions, DFT computations have been used to characterize the multi-stage mechanism, confirming the role of intermediates like acyl azolium and iminium species and explaining how the oxidation of a Breslow intermediate proceeds. chinesechemsoc.org Studies on the sulfonylation of DABCO confirmed the formation of a charge-transfer complex, which facilitates the cleavage of the C-N bond, a key step in the reaction. researchgate.net The catalytic activity of 1,4-diazabicyclo[2.2.2]octanium diacetate has also been demonstrated in the synthesis of triarylimidazoles, where it serves as an efficient and reusable catalyst. chemrevlett.com

Summary of DFT Investigation Findings for DABCO-based Systems
System StudiedDFT Method/Basis SetKey FindingsReference
DABCO-based Ionic Liquids ([CnDABCO+][X-])6-311++G(d,p)Larger anions (PF₆⁻, BF₄⁻) provide higher electronic stability. Hydrogen bonding is crucial for structural stability. doaj.orgbohrium.com
DABCO-Catalyzed Urethane FormationG3PM2BHandHLYPDABCO provides the lowest relative energy for the transition state (ΔE₀ = -107.6 kJ/mol) compared to other amine catalysts. mdpi.com
1-decyl-DABCO Ionic LiquidsM06-2X-GD3/AUG–cc–pVDZAnalyzed structural parameters, ESP maps, NBO, and FMOs to understand interaction energies and electrochemical stability. cnr.it
DABCO-Catalyzed Domino ReactionNot SpecifiedSupported a two-stage mechanism involving acyl azolium and iminium intermediates. chinesechemsoc.org

Molecular Dynamics Simulations for Understanding Rotational Dynamics in Crystalline Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the dynamics of molecules within a crystal lattice. For DABCO, MD simulations have been crucial in understanding its role as a molecular rotor in various crystalline environments.

DABCO's symmetric, globular shape allows it to function as a highly effective rotator around its longitudinal N−N axis in supramolecular structures. uva.nl In metal-organic frameworks (MOFs) like the DMOF series, DABCO acts as a pillaring ligand. mdpi.com MD simulations, combined with experimental techniques like solid-state NMR, have been used to study the rotational dynamics of these DABCO linkers. uva.nlmdpi.com These studies revealed that the energy barrier for DABCO rotation is primarily governed by short-range van der Waals forces between DABCO and the carboxylate oxygen atoms of the framework. uva.nl The simulations also showed that the presence of guest molecules, such as water, can influence the rotational motion of the DABCO linkers. uva.nl

In halogen-bonded co-crystals, variable-temperature NMR spin-lattice relaxation data combined with calculations using the Eyring equation have been used to analyze the rotational dynamics of DABCO. acs.orgnih.gov These studies distinguished between the enthalpic and entropic contributions to the rotational free energy barrier. acs.orgnih.gov For co-crystals of DABCO with tritylacetylene halides, it was found that while the activation entropy for rotation was small and negative (ΔS‡ = −3.0 cal mol⁻¹ K⁻¹), the activation enthalpies differed significantly, which was attributed to subtle differences in steric interactions within the rotator cavity. acs.orgnih.gov

Activation Parameters for DABCO Rotation in Co-crystals
Co-crystalActivation Energy (Eₐ)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Reference
DABCO with Tritylacetylene Iodide (4a)Not specified0.95 kcal mol⁻¹-3.0 cal mol⁻¹ K⁻¹ acs.orgnih.gov
DABCO with Tritylacetylene Bromide (4b)0.71 kcal mol⁻¹0.54 kcal mol⁻¹-3.0 cal mol⁻¹ K⁻¹ acs.orgnih.gov

Theoretical Prediction of Catalytic Activity and Selectivity

Theoretical calculations are increasingly used not only to explain observed catalytic phenomena but also to predict the activity and selectivity of catalysts, guiding the design of new and more efficient systems. DABCO, as a widely used organocatalyst, has been the subject of numerous theoretical studies aimed at understanding and predicting its catalytic behavior. researchgate.netbohrium.com

Computational models have been developed to predict the efficacy of new catalysts for reactions typically catalyzed by DABCO, such as the Morita–Baylis–Hillman (MBH) reaction. chemrxiv.org By using a genetic algorithm to search chemical space for molecules that lower the rate-determining transition state barrier, researchers have discovered new catalysts predicted to be more active than DABCO. chemrxiv.org DFT calculations of the reaction profiles confirmed that these new catalysts had lower rate-determining barriers, a prediction that was subsequently verified experimentally. chemrxiv.org

DFT calculations have also been used to propose plausible, energetically favorable mechanisms for reactions catalyzed by DABCO, such as cycloadditions and rearrangements. researchgate.net In the synthesis of isoxazole (B147169) derivatives, the proposed mechanism involves the collapse of a hydrogen-bonded ion pair formed between the nitronate, a dipolarophile, and the protonated DABCO, explaining why the caged diamine is particularly effective. researchgate.net Furthermore, theoretical studies on novel DABCO-based catalysts, such as dicationic aminium radicals for photoinduced hydrogen-atom transfer, have helped to elucidate the mechanism. chemrxiv.org These studies indicated that the N-substituent of the catalyst acts as a tethered redox mediator, assisting in the generation of the active catalytic species, which helps explain the observed site-selectivity. chemrxiv.org The catalytic efficiency of DABCO-diacetate in multicomponent reactions has also been established, highlighting its role as a mild, efficient, and reusable catalyst under green conditions. chemrevlett.com

Emerging Research Directions and Future Perspectives

Development of Novel 1,4-Diazabicyclo[2.2.2]octane-Based Ionic Liquids and Functionalized Derivatives

The caged bicyclic structure of DABCO makes it an ideal scaffold for creating novel ionic liquids (ILs) and other functionalized derivatives. researchgate.net Its two tertiary amine sites can be readily quaternized, leading to the formation of stable cationic species that can be paired with various anions to create task-specific ILs. researchgate.net These DABCO-based ILs are gaining significant attention due to their potential as green, recyclable catalysts and solvents, offering properties like low volatility, high thermal stability, and tunable physicochemical characteristics. jchemlett.com

The synthesis of quaternary ammonium (B1175870) salts from DABCO is a straightforward and efficient process, typically involving the N-alkylation of one or both nitrogen atoms with alkyl halides. nih.govrsc.org This process yields mono- or di-quaternary ammonium salts, whose properties can be fine-tuned by varying the alkyl substituents and the counter-anions. ias.ac.innih.gov For instance, 1,4-diazabicyclo[2.2.2]octanium diacetate itself is a dicationic acidic ionic liquid, synthesized from the reaction of DABCO with acetic acid. chemrevlett.comresearchgate.net

These salts have found diverse applications. Research has demonstrated a clear structure-activity relationship between the alkyl chain length of DABCO quaternary salts and their antimicrobial activity. nih.gov Salts with alkyl chains of 10 to 12 carbons have shown particularly potent bactericidal effects against microorganisms like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Beyond biomedical applications, these salts are evaluated as reagents in organic synthesis. For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts can undergo nucleophilic ring-opening reactions with phenols at high temperatures to produce 1-alkyl-4-(2-phenoxyethyl)piperazines, which are valuable synthetic intermediates. rsc.org

Quaternary Salt DerivativeSynthesis MethodApplicationResearch Finding
1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts Alkylation of DABCO with alkyl halides. rsc.orgSynthesis of piperazine (B1678402) derivatives. rsc.orgReacts with nucleophiles like phenols in PEG to give ring-opened piperazine products. rsc.org
DABCO-based GUMBOS (e.g., [MG][Cl]) Reaction of chiral esters (from terpene alcohols and chloroacetic acid) with DABCO. ias.ac.inOrganocatalysts for asymmetric reduction. ias.ac.inEmployed in the enantioselective reduction of prochiral ketones to chiral alcohols. ias.ac.in
1-Alkyl-4-dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromides Sequential alkylation of DABCO. nih.govAntimicrobial agents. nih.govActivity depends on alkyl chain length; dodecyl (C12) substitution shows high efficacy. nih.gov
1,4-Diazabicyclo[2.2.2]octanium diacetate Reaction of DABCO with acetic acid. chemrevlett.comresearchgate.netsemanticscholar.orgAcidic ionic liquid catalyst. chemrevlett.comresearchgate.netsemanticscholar.orgEfficiently catalyzes multicomponent reactions for synthesizing imidazoles and benzodiazepines. semanticscholar.orgchemrevlett.com

Deep eutectic solvents (DESs) represent a new class of green solvents, typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with a hydrogen bond donor (HBD). N-alkylated DABCO-based ionic liquids are excellent candidates for the HBA component in DES formulations. nih.gov These DABCO-based DESs are being explored as environmentally benign reaction media that can also act as catalysts. nih.gov

A study demonstrated the preparation of novel DESs by combining N-alkylated DABCO-ILs with various polyethylene (B3416737) glycols (PEGs) as HBDs. nih.gov These DABCO-PEG melts were successfully used as dual solvent-catalyst systems for synthesizing indoles and 1H-tetrazoles. nih.gov The use of PEG as the HBD is particularly advantageous as it results in a safer, nonvolatile, and greener alternative to traditional volatile organic solvents or even lower-boiling alcohols. nih.gov While 1,4-diazabicyclo[2.2.2]octane, diacetate is itself an ionic liquid, its potential as an HBA component in DES formulations is a promising area for future research, potentially expanding its utility in green chemistry. frontiersin.org

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Application
1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium bromide Polyethylene glycol (PEG-200)1:2Fischer indole (B1671886) synthesis. nih.gov
1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium bromide Polyethylene glycol (PEG-400)1:2Fischer indole synthesis. nih.gov
1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium bromide 1-Decanol1:2Fischer indole synthesis. nih.gov
1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium bromide Glycerol1:2Fischer indole synthesis. nih.gov

Integration of this compound into Heterogeneous Catalytic Systems

A significant drawback of homogeneous catalysts, including DABCO and its salts, is the often-difficult separation from the reaction mixture, which hinders catalyst recovery and reuse. nih.gov To overcome this, researchers are focused on immobilizing these catalysts onto solid supports, transforming them into more practical heterogeneous systems. This approach combines the high reactivity of the molecular catalyst with the operational advantages of a solid catalyst, such as easy separation by filtration and enhanced reusability. nih.govresearchgate.net

Various solid supports have been investigated for immobilizing DABCO and its derivatives. These include polymers like polystyrene, inorganic materials like silica, and magnetic nanoparticles (Fe₃O₄). nih.govresearchgate.netresearchgate.net For example, polystyrene-immobilized DABCO has been effectively used as a recyclable organocatalyst for Knoevenagel condensation reactions, demonstrating high activity and selectivity in both batch and continuous flow reactors. researchgate.netrsc.org Similarly, DABCO immobilized on magnetic nanoparticles creates a catalyst that can be easily recovered using an external magnet and has been successfully applied in the synthesis of polyhydroquinoline derivatives and in A³ coupling reactions. nih.govresearchgate.net The immobilization of this compound on such supports would create a solid, reusable Brønsted acid catalyst, a promising avenue for greening many acid-catalyzed processes.

Catalyst SystemSupport MaterialReaction CatalyzedKey Advantage
Polystyrene-immobilized DABCO PolystyreneKnoevenagel condensation. researchgate.netrsc.orgReusable for ten cycles without activity loss; suitable for continuous flow. researchgate.net
SB-DABCO SilicaSynthesis of 4H-benzo[b]pyran derivatives. eurjchem.comacs.orgHighly efficient and reusable heterogeneous basic catalyst. eurjchem.com
Fe₃O₄@RF/Pr-DABCO Resorcinol-formaldehyde-modified Fe₃O₄ nanoparticlesHantzsch reaction for polyhydroquinolines. nih.govMagnetic recovery; reusable for at least eight cycles with high yields. nih.gov
Fe₃O₄@DT-Au DABCO-triazole ionic liquid-modified magnetic nanoparticlesA³ coupling reaction (aldehydes, amines, alkynes). researchgate.netMagnetic recovery; efficient in water. researchgate.net

Future Scope in Polymerization Processes and Materials Science

DABCO is well-established as a highly effective catalyst in polymerization, particularly in the production of polyurethanes. nih.govwikipedia.org It acts as a potent gelling catalyst, accelerating the reaction between polyols and isocyanates, and also promotes the blowing reaction (water-isocyanate) that generates carbon dioxide gas to form foams. google.com The diacetate salt, by influencing the acid-base equilibrium, can modulate these reaction rates, offering a way to balance the gelling and blowing processes to achieve desired foam properties.

The future scope extends beyond conventional polyurethanes. The catalytic activity of DABCO and its derivatives is being explored for the synthesis of novel polymers and functional materials. For instance, DABCO has been used to catalyze the synthesis of polyhydroquinolines, a class of compounds with interesting biological properties. nih.gov The integration of the DABCO moiety or its diacetate salt into polymer backbones or as functional end-groups could lead to new materials with built-in catalytic activity, specific binding sites, or enhanced thermal stability. The ability of DABCO to act as a ligand for metal centers also opens possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties.

Exploration in New Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. semanticscholar.org 1,4-Diazabicyclo[2.2.2]octanium diacetate has emerged as an excellent, mild, and reusable catalyst for a variety of MCRs. chemrevlett.com Its character as a non-toxic, inexpensive, and easy-to-handle acidic ionic liquid makes it a green choice for these syntheses. chemrevlett.com

Numerous studies have highlighted its efficacy. For example, it efficiently catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzyl/benzoin, and ammonium acetate (B1210297), providing high yields in short reaction times. chemrevlett.comchemrevlett.com It has also been successfully employed in the MCR synthesis of various benzodiazepine (B76468) derivatives and 3,4-dihydropyrimidin-2(1H)-ones (Biginelli reaction). researchgate.netsemanticscholar.orgnih.gov

Beyond MCRs, DABCO is a potent catalyst for cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring without isolating intermediates. A notable example is the DABCO-promoted Michael/alkylation cascade reaction between 3-bromooxindoles and α,β-unsaturated acyl phosphonates to construct complex spirocyclopropyl oxindoles, which are analogs of potent anti-HIV-1 agents. acs.org The exploration of this compound in new MCRs and cascade sequences is a vibrant area of research, promising rapid access to diverse libraries of complex, biologically relevant molecules under environmentally benign conditions. mdpi.com

Reaction TypeCatalystReactantsProduct Class
Multicomponent Synthesis 1,4-Diazabicyclo[2.2.2]octanium diacetateAldehydes, Benzil (B1666583)/Benzoin, Ammonium Acetate2,4,5-Trisubstituted Imidazoles. chemrevlett.comchemrevlett.com
Multicomponent Synthesis 1,4-Diazabicyclo[2.2.2]octanium diacetateo-Phenylenediamine (B120857), Aldehydes, DimedoneBenzodiazepines. semanticscholar.orgnih.gov
Biginelli Reaction (MCR) 1,4-Diazabicyclo[2.2.2]octanium diacetateBenzaldehydes, Urea (B33335)/Thiourea, Ethyl AcetoacetateDihydropyrimidinones/-thiones. researchgate.net
Domino Knoevenagel–Michael Ionic liquid [Dabco-H][AcO]Aldehydes, 4-hydroxycoumarinBisenol derivatives. rsc.org
Michael/Alkylation Cascade DABCO3-Bromooxindoles, α,β-Unsaturated Acyl PhosphonatesSpirocyclopropyl Oxindoles. acs.org

Q & A

Basic: What synthetic methods are used to prepare 1,4-diazabicyclo[2.2.2]octane diacetate, and how is its purity ensured?

The compound is synthesized by reacting 1,4-diazabicyclo[2.2.2]octane (DABCO) with acetic acid under microwave irradiation (180 W, 100°C for 2 min, repeated three times). The product is washed with diethyl ether and dried under vacuum to yield the ionic liquid . Purity is confirmed via elemental analysis, infrared (IR) spectroscopy, and 1^1H/13^{13}C NMR spectroscopy, which verify the absence of unreacted starting materials and byproducts .

Basic: How is 1,4-diazabicyclo[2.2.2]octane diacetate characterized in research settings?

Key characterization techniques include:

  • IR spectroscopy : Identifies acetate anion absorption bands (e.g., C=O stretch at ~1758 cm1^{-1}) and DABCO framework vibrations .
  • 1^1H/13^{13}C NMR : Confirms proton environments (e.g., methyl groups of acetate at δ 1.9–2.1 ppm) and quaternary carbons in the bicyclic structure .
  • Elemental analysis : Validates stoichiometric ratios of C, H, and N .

Basic: What role does this compound play in green chemistry applications?

It serves as a recyclable, solvent-free reaction medium and catalyst, notably in synthesizing 14-aryl-dibenzo[a,j]xanthenes. Advantages include reduced environmental impact (no volatile solvents), high yields (>85%), and short reaction times (15–45 min) under thermal conditions (80°C) . The catalyst can be reused for 4–5 cycles without significant loss of activity .

Advanced: What mechanistic insights explain its catalytic efficiency in xanthene synthesis?

The compound acts as a bifunctional catalyst:

  • The DABCO framework facilitates base-mediated enolization of β-naphthol.
  • Acetate anions promote aldehyde activation via hydrogen bonding, accelerating cyclocondensation .
    Kinetic studies suggest a pseudo-first-order dependence on aldehyde concentration, with turnover frequencies (TOF) exceeding conventional Brønsted acids .

Advanced: How can researchers optimize reaction parameters for dibenzoxanthene synthesis?

Critical parameters include:

  • Catalyst loading : 0.5 mmol (50 mol%) maximizes yield while minimizing side reactions .
  • Temperature : 80°C balances reaction rate and thermal stability of the ionic liquid .
  • Substrate ratio : A 1:2 aldehyde-to-β-naphthol ratio ensures complete conversion (Table 2, ).

    Methodological optimization should employ design-of-experiment (DoE) approaches to account for substituent effects on aromatic aldehydes .

Advanced: What strategies improve recyclability and stability of this catalyst?

  • Post-reaction workup : Extract products with CHCl3_3/H2_2O, followed by vacuum drying of the ionic liquid phase .
  • Thermal stability : Decomposition occurs above 250°C, making it suitable for reactions below 150°C .
  • Moisture control : Store under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How should researchers address contradictions in reported yields or reaction times?

Discrepancies often arise from:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., –NO2_2) accelerate reactions compared to electron-donating groups (e.g., –OCH3_3) .
  • Heating methods : Microwave vs. conventional heating can alter kinetics; consistent methodology is critical .
  • Catalyst batch variability : Re-synthesize the ionic liquid if elemental analysis deviates by >0.3% .

Safety: What precautions are necessary for handling this compound in the lab?

  • Storage : Keep in desiccated, nitrogen-purged containers at 2–8°C to prevent moisture absorption .
  • Hazards : Classified as harmful (Xn) and flammable (F); use fume hoods, gloves (nitrile), and eye protection .
  • Waste disposal : Neutralize with dilute NaOH before aqueous disposal, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.